molecular formula C22H23FN2O3S B3409596 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892784-07-5

1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B3409596
CAS RN: 892784-07-5
M. Wt: 414.5 g/mol
InChI Key: ZXMSBTRBOPYZPO-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. This compound has gained attention due to its potential application in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer, inflammation, and bacterial infections. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in the body, and inhibit the growth of certain bacteria. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one in lab experiments is its potential application in medicinal chemistry research. Its anti-cancer, anti-inflammatory, and anti-bacterial properties make it a promising drug candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, future research can focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments.
In conclusion, 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound with potential application in scientific research, particularly in the field of medicinal chemistry. Its anti-cancer, anti-inflammatory, and anti-bacterial properties make it a promising drug candidate for the treatment of various diseases. Further research is needed to better understand its mechanism of action and improve its solubility and bioavailability.

Scientific Research Applications

1-Ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has shown potential in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-3-24-14-21(29(27,28)16-8-6-7-15(2)11-16)22(26)17-12-18(23)20(13-19(17)24)25-9-4-5-10-25/h6-8,11-14H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMSBTRBOPYZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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